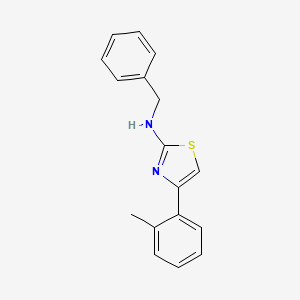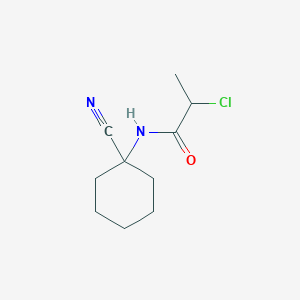![molecular formula C17H18N4O5S B2709374 2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034248-97-8](/img/structure/B2709374.png)
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound. Its structure contains multiple functional groups, making it a fascinating subject for research in chemistry and pharmacology. This compound is characterized by its oxo group, pyrimidin-2-yloxy moiety, cyclohexyl ring, dihydrobenzo[d]oxazole core, and sulfonamide functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions::
Step 1: The synthesis typically begins with the preparation of the dihydrobenzo[d]oxazole core, which involves a cyclization reaction of o-aminophenol derivatives with carbonyl compounds.
Step 2: Introduction of the sulfonamide group through sulfonation, typically using chlorosulfonic acid or sulfonyl chlorides.
Step 3: Preparation of the 4-(pyrimidin-2-yloxy)cyclohexyl moiety involves the nucleophilic substitution reaction of pyrimidine derivatives with cyclohexanol or related alcohols.
Step 4: The final coupling step involves the condensation of the intermediate products obtained from steps 1-3 under basic conditions, often using a base like triethylamine and a suitable solvent such as dichloromethane.
Industrially, these steps are often optimized for scale-up, including the use of continuous flow reactors to enhance yield and purity. Industrial production also leverages automated synthesis robots for precise control over reaction conditions and minimizing human error.
Analyse Chemischer Reaktionen
Types of Reactions::
Oxidation: The compound can undergo oxidation, especially at the oxo group, leading to various derivatives that might exhibit different biological activities.
Reduction: The cyclohexyl and oxo groups can undergo reduction, typically using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrimidin-2-yloxy moiety is susceptible to nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, strong bases like sodium hydride (NaH)
Oxidized derivatives
Reduced derivatives
Substituted analogs depending on the reagent used
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications due to its multifunctional structure:
Chemistry: Used as a reagent or intermediate in organic synthesis for creating novel compounds.
Biology: Studies its interactions with enzymes and proteins, potentially as an inhibitor or activator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of advanced materials and as a template for creating molecular probes and sensors.
Wirkmechanismus
Mechanism::
The compound primarily acts through its interactions with biological macromolecules, including proteins and nucleic acids.
The sulfonamide group often participates in hydrogen bonding and electrostatic interactions, critical for its binding to target molecules.
The pyrimidin-2-yloxy moiety can interact with nucleotide binding sites, potentially disrupting normal cellular processes.
Targets include enzymes like carbonic anhydrase, proteases, and other regulatory proteins.
Pathways involved often pertain to signal transduction, metabolism, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Comparison::
Compared to similar compounds such as sulfonamide derivatives without the pyrimidin-2-yloxy group or oxazole rings, this compound exhibits unique binding properties and biological activities.
Similar compounds include:
Sulfadiazine
Sulfamethoxazole
Benzoxazole derivatives with varying substituents
The unique combination of these functional groups gives 2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide a distinct place in both academic research and potential therapeutic development.
There you go. Anything else you want to dive into?
Eigenschaften
IUPAC Name |
2-oxo-N-(4-pyrimidin-2-yloxycyclohexyl)-3H-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c22-17-20-14-10-13(6-7-15(14)26-17)27(23,24)21-11-2-4-12(5-3-11)25-16-18-8-1-9-19-16/h1,6-12,21H,2-5H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRRIEFCDYHXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2709293.png)


![N-(2,4-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2709297.png)

![2-(naphthalen-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2709300.png)
![3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2709301.png)



![2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran](/img/structure/B2709309.png)
![ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate](/img/structure/B2709312.png)
![N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide](/img/structure/B2709313.png)
![4,6-Dimethyl-2,3-bis[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2709314.png)
